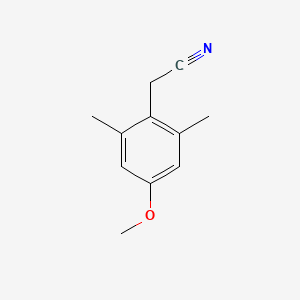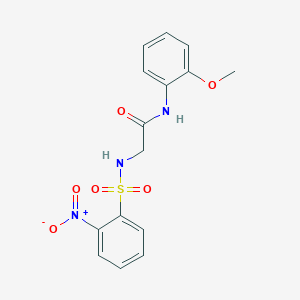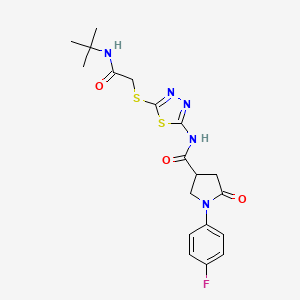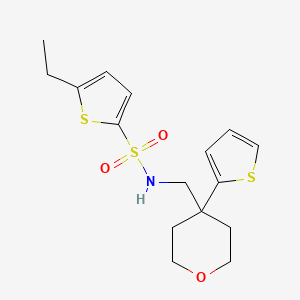![molecular formula C13H17N3O3S B2861117 5-((2-ethoxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-36-8](/img/structure/B2861117.png)
5-((2-ethoxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of thioxopyrimidine . Thioxopyrimidines are a class of organic compounds that are part of the larger group of pyrimidines. Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification . They are represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Scientific Research Applications
Heterocyclic Compound Synthesis
A study by Hassaneen et al. (2003) describes the synthesis of polyfunctional fused heterocyclic compounds, including derivatives of pyrido[2,3-d]pyrimidine. These compounds were synthesized through reactions involving various chemicals, including 6-amino-2-thioxopyrimidin-4(3H)-one, under specific conditions. The synthesized compounds were characterized using chemical and spectroscopic evidence, highlighting their potential in diverse scientific applications (Hassaneen, Hassaneen, Abdallah, Abdelhadi, & Pagni, 2003).
Nonlinear Optical Properties
Shettigar et al. (2009) investigated the third-order nonlinear optical properties of novel styryl dyes, including a derivative of pyrimidine-2,4-dione. The study utilized the Z-scan technique and found significant nonlinear refractive indices and absorption coefficients. These results suggest potential applications in nonlinear optical materials for device applications (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).
Antiviral Research
El-Etrawy and Abdel-Rahman (2010) conducted a study on the antiviral activities of certain pyrimidine-2,4-dione derivatives. These compounds were synthesized and tested against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1), demonstrating their potential in antiviral research (El-Etrawy & Abdel-Rahman, 2010).
Polymer Solar Cells
In the context of polymer solar cells, Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte for use as an electron transport layer. This material, containing a pyrrolo[3,4-c]pyrrole-1,4-dione backbone, demonstrated high conductivity and electron mobility, enhancing the power conversion efficiency of the devices. This showcases the application of pyrido[2,3-d]pyrimidine derivatives in renewable energy technologies (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
Adenosine Receptor Antagonists
Bulicz et al. (2006) explored pyrido[2,3-d]pyrimidinediones bearing polar substituents as potential adenosine receptor antagonists. These compounds exhibited high affinity and selectivity for adenosine receptors, making them promising candidates for treating diseases related to adenosine receptor dysfunction (Bulicz, Bertarelli, Baumert, Fülle, Müller, Heber, & Saunders, 2006).
Future Directions
The potential of compounds with pyrimidine moiety is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules and thus determines the need to develop new effective method for their synthesis .
properties
IUPAC Name |
5-(2-ethoxyethylsulfanyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-4-19-7-8-20-9-5-6-14-11-10(9)12(17)16(3)13(18)15(11)2/h5-6H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJSUDBKMDXDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2861038.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-4-hydroxybenzamide](/img/structure/B2861039.png)




![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2861047.png)



![2-[(2-acetylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2861054.png)
![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea](/img/structure/B2861056.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2861057.png)